2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole

Thermal stability Distillation purification Process chemistry

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS 886365-17-9; MFCD06738303) is a heterocyclic aromatic compound belonging to the benzimidazole class, with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol. It features a reactive bromomethyl (–CH₂Br) group at the 2-position and a methyl substituent at the 6-position of the benzimidazole core, distinguishing it from other halomethyl-benzimidazole building blocks.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 886365-17-9
Cat. No. B1381544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole
CAS886365-17-9
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)CBr
InChIInChI=1S/C9H9BrN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12)
InChIKeyHDNDNEGHMUVZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS 886365-17-9): Core Building Block Profile and Procurement-Relevant Identity


2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS 886365-17-9; MFCD06738303) is a heterocyclic aromatic compound belonging to the benzimidazole class, with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol . It features a reactive bromomethyl (–CH₂Br) group at the 2-position and a methyl substituent at the 6-position of the benzimidazole core, distinguishing it from other halomethyl-benzimidazole building blocks. The compound is primarily supplied as a synthetic intermediate for medicinal chemistry and materials science research, with commercial availability at ≥95% to 98% purity from multiple vendors .

Why 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs in Synthesis Workflows


Benzimidazole building blocks with different substitution patterns—including N1-methyl, C2-halo (without the methylene spacer), C2-chloromethyl, and unsubstituted analogs—exhibit distinct physicochemical profiles and reactivity that directly affect downstream synthetic efficiency, intermediate stability, and final compound properties . The specific combination of a C2-bromomethyl electrophilic handle and a C6-methyl group in 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole produces a unique LogP, boiling point, and steric/electronic environment that cannot be replicated by simply mixing analogs. Procurement of a mismatched building block risks altered reaction kinetics, different regioselectivity in subsequent derivatization, and batch-to-batch variability in multi-step syntheses, as documented in the comparative benzimidazole building-block selection framework . The quantitative evidence below establishes where this compound measurably diverges from its closest available alternatives.

Quantitative Differentiation of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS 886365-17-9) Versus Closest Analogs


Boiling Point Elevation: ~56 °C Higher Than 2-(Bromomethyl)-1-methyl-1H-benzimidazole

The target compound exhibits a predicted boiling point of 393.4 ± 25.0 °C at 760 mmHg, approximately 56 °C higher than the N1-methyl isomer 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0), which has a boiling point of 337.0 ± 25.0 °C . This difference arises from the C6-methyl substitution on the benzene ring, which increases molecular weight (225.09 vs. 225.08 g/mol) but more importantly alters intermolecular hydrogen-bonding capacity via the free N–H at position 1, whereas the N1-methyl analog lacks an N–H donor. The higher boiling point indicates greater thermal stability and may influence purification strategy selection (e.g., tolerance for higher-temperature distillation conditions).

Thermal stability Distillation purification Process chemistry

Lipophilicity Tuning: LogP 2.66 Differentiates the C6-Methyl Compound from Both Unsubstituted and N1-Methyl Analogs

The target compound has a reported LogP of 2.66 . This value sits between the LogP of the unsubstituted 2-(Bromomethyl)-1H-benzimidazole (CAS 30770-24-2; LogP 2.46) [1] and the N1-methyl analog 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0; LogP 2.69) . The ~0.20 LogP increase over the unsubstituted analog reflects the lipophilic contribution of the 6-methyl group, while the slight reduction (−0.03) versus the N1-methyl isomer likely reflects the differential impact of ring methylation versus N-methylation on solvation and hydrogen-bonding potential. This intermediate lipophilicity may offer a distinct window for fine-tuning ADME properties in medicinal chemistry programs.

Lipophilicity LogP Drug-likeness SAR optimization

Density Divergence: 1.6 g/cm³ vs. 1.5 g/cm³ for the N1-Methyl Isomer

The predicted density of the target compound is 1.6 ± 0.1 g/cm³, compared to 1.5 ± 0.1 g/cm³ for 2-(Bromomethyl)-1-methyl-1H-benzimidazole . The 0.1 g/cm³ higher density of the C6-methyl compound likely reflects more efficient crystal packing afforded by the free N–H donor, which can participate in intermolecular hydrogen bonding, versus the N1-methyl analog where this H-bond donor is absent. This density difference may correlate with differences in crystallinity, hygroscopicity, and bulk handling properties relevant to formulation and scale-up.

Density Formulation Crystallinity Material handling

Flash Point Safety Margin: 191.7 °C Provides Broader Safe Handling Window Than the N1-Methyl Isomer (157.6 °C)

The predicted flash point of 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole is 191.7 ± 23.2 °C, which is ~34 °C higher than that of 2-(Bromomethyl)-1-methyl-1H-benzimidazole (157.6 ± 23.2 °C) . Under GHS classification criteria, a flash point above 93 °C places both compounds outside the 'flammable liquid' category, but the 34 °C margin for the target compound provides an additional safety buffer during thermal processing, vacuum distillation, or elevated-temperature reaction conditions. This difference may influence storage and handling protocols, particularly in facilities with strict thermal exposure limits.

Flash point Safety Storage classification Process safety

Bromomethyl vs. Chloromethyl Reactivity: Br as a Superior Leaving Group for Nucleophilic Substitution

The C2-bromomethyl group (–CH₂Br) in the target compound provides a more reactive electrophilic center than the corresponding chloromethyl analog 2-(Chloromethyl)-6-methyl-1H-benzimidazole (CAS 80567-68-6). Bromide is a well-established superior leaving group compared to chloride in nucleophilic substitution reactions, with the C–Br bond dissociation energy (~285 kJ/mol) being lower than C–Cl (~327 kJ/mol) for benzylic-type systems [1]. The Aladdin benzimidazole building-block selection guide explicitly categorizes the bromomethyl moiety as a 'strong linkage interface' and recommends brominated handles for faster nucleophilic displacement kinetics . The boiling point of the target compound (393.4 °C) is also ~12 °C higher than that of the chloromethyl analog (381.1 °C at 760 mmHg), consistent with the higher molecular weight of the bromine atom . This reactivity differential means that for time-sensitive parallel synthesis or library production, the bromomethyl compound enables higher conversions under milder conditions.

Nucleophilic substitution Leaving group Reaction rate SN2 reactivity

C6-Methyl vs. N1-Methyl Regioisomerism: Differential Hydrogen-Bond Donor Capacity and Tautomeric Behavior

The target compound retains a free N–H at position 1 of the benzimidazole ring, whereas the regioisomer 2-(Bromomethyl)-1-methyl-1H-benzimidazole (CAS 136099-52-0) has the N1 position blocked by a methyl group. This structural difference has critical consequences: the free N–H can act as a hydrogen-bond donor (HBD), participate in prototropic tautomerism between N1 and N3, and undergo deprotonation to form anionic species for further functionalization . The Aladdin selection guide notes that N–H-retained benzimidazoles are preferred when a clear H-bond network is required or when salt formation is desired for solubility tuning, while N-substituted types provide a more single-defined state with reduced uncertainty from tautomerism . The LogP difference (2.66 vs. 2.69) and boiling point difference (393.4 vs. 337.0 °C) both likely reflect the loss of intermolecular hydrogen bonding in the N1-methyl analog. For researchers designing molecular recognition elements or protic catalytic sites, the N–H-bearing C6-methyl compound offers fundamentally different interaction capabilities.

Regioisomerism Hydrogen bonding Tautomerism Molecular recognition

Procurement-Driven Application Scenarios for 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole (CAS 886365-17-9)


Medicinal Chemistry Library Synthesis Requiring a C2-Electrophilic Handle with a Free N–H for Downstream Functionalization

When constructing benzimidazole-focused compound libraries, researchers frequently require a C2 electrophilic site for nucleophilic displacement (amine, thiol, alkoxide coupling) while simultaneously needing a free N–H for subsequent alkylation, acylation, or metal coordination. The target compound uniquely satisfies both requirements: the bromomethyl group at C2 provides high intrinsic reactivity (superior to chloromethyl analogs, as discussed in Evidence Item 5), while the free N–H at position 1 enables hydrogen-bond-directed molecular recognition or further derivatization. The C6-methyl group additionally contributes a modest lipophilicity increase (LogP 2.66 vs. 2.46 for the unsubstituted analog) without blocking the N–H site, offering a balanced property profile for lead optimization . This combination is not available from either the N1-methyl regioisomer (lacks N–H) or the unsubstituted analog (lacks the 6-methyl lipophilicity tuning handle).

High-Temperature Process Chemistry Where Thermal Stability Margins Are Critical

The compound's relatively high boiling point (393.4 °C) and flash point (191.7 °C) provide a wider safe operating window than the N1-methyl isomer (BP 337.0 °C, FP 157.6 °C), as documented in Evidence Items 1 and 4. For reactions conducted at elevated temperatures—such as microwave-assisted synthesis, high-boiling solvent reflux, or melt-phase reactions—this ~56 °C boiling point advantage and ~34 °C flash point margin reduce the risk of thermal degradation and flammability incidents. Procurement of the C6-methyl compound is therefore indicated when the synthetic route involves sustained heating above 150 °C, where the N1-methyl analog would approach its flash point limit.

Structure-Activity Relationship (SAR) Studies Requiring Fine Control of Lipophilicity Without Altering the Core Scaffold

In SAR campaigns where incremental LogP tuning is essential, the ~0.20 LogP difference between the target compound (LogP 2.66) and the unsubstituted 2-(bromomethyl)-1H-benzimidazole (LogP 2.46) provides a measurable lipophilicity increment attributable solely to the 6-methyl group. This allows medicinal chemists to attribute potency, permeability, or solubility changes specifically to this substitution, as established in Evidence Item 2. The compound thus serves as a defined LogP reference point within a series, enabling systematic property optimization without introducing confounding structural variables.

Parallel Synthesis Workflows Prioritizing Reaction Rate and Conversion Efficiency

The intrinsic reactivity advantage of the bromomethyl group over the chloromethyl analog (C–Br BDE ~285 kJ/mol vs. C–Cl ~327 kJ/mol, per Evidence Item 5) makes the target compound the preferred substrate for high-throughput parallel synthesis where reaction completion under standardized, mild conditions is paramount. The faster nucleophilic displacement kinetics of the bromide leaving group can translate into higher well-plate conversion rates, reduced need for excess nucleophile, and fewer post-reaction purification steps, directly impacting laboratory efficiency and cost-per-compound metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.